molecular formula C10H8N2O2 B3238695 4-Aminoquinoline-8-carboxylic acid CAS No. 1416438-33-9

4-Aminoquinoline-8-carboxylic acid

Cat. No.: B3238695
CAS No.: 1416438-33-9
M. Wt: 188.18 g/mol
InChI Key: FBDUGCQCMGTOSY-UHFFFAOYSA-N
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Description

4-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are commonly found in natural products, functional materials, and pharmaceuticals . The structure of this compound includes a quinoline ring system with an amino group at the 4-position and a carboxylic acid group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives. For example, the reaction of anthranilic acid with suitable aldehydes or ketones under acidic conditions can yield quinoline derivatives . Another method involves the use of enaminones as intermediates, which can be cyclized to form the quinoline ring system .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminoquinoline-8-carboxylic acid is similar to other quinoline derivatives. It is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites . This inhibition disrupts the parasite’s ability to detoxify heme, resulting in its death. The compound also interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-aminoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDUGCQCMGTOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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